molecular formula C18H16ClN5O2S B2507146 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 897620-82-5

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2507146
CAS RN: 897620-82-5
M. Wt: 401.87
InChI Key: XHTWMXVDRXPBDK-UHFFFAOYSA-N
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Description

The compound "2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide" is a chemical entity that appears to be related to various research efforts in the synthesis and characterization of thiazole derivatives. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the use of electrophilic building blocks, as seen in the study where N-aryl-2-chloroacetamides are utilized to form ring annulated thiazolo[3,2-a]pyrimidinone products . The process includes the elimination of by-products such as aniline or 2-aminobenzothiazole, leading to the desired compounds with acceptable yields. The structural confirmation of these products is typically achieved through analytical and spectral studies, including single crystal X-ray data .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex, and their analysis often requires advanced computational methods. Quantum mechanical and spectroscopic investigations, including FT-IR, 13C, 1H NMR, and UV studies, are employed to understand the properties of these molecules . Techniques such as Density Functional Theory (DFT) are used to calculate NMR chemical shifts, while Time-Dependent DFT (TD-DFT) approaches help in studying electronic properties like HOMO and LUMO energies and electronic spectra . Additionally, Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) surface mapping provide insights into the electronic structure of these compounds .

Chemical Reactions Analysis

The reactivity of thiazole derivatives can be explored through their interactions with various reagents. For instance, 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde reacts with aryl ketones in the presence of a basic catalyst to yield a series of pyrimidinones and thiopyrimidines . These reactions are crucial for the development of compounds with potential antimicrobial properties, as they allow for the synthesis of a diverse array of chemical structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are closely related to their molecular structure. The orientation of substituent groups, such as the chlorophenyl ring in relation to the thiazole ring, can influence the overall molecular conformation and intermolecular interactions . For example, in one study, the chlorophenyl ring is oriented at a slight angle to the thiazole ring, which in the crystal form leads to the formation of C-H...O intermolecular interactions and the propagation of zigzag chains along a specific axis . These structural details are essential for understanding the compound's behavior in different environments and can impact its solubility, stability, and reactivity.

Scientific Research Applications

Synthesis and Stability Improvements

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide, due to its potent and efficacious inhibition of PI3Kα and mTOR in vitro and in vivo, has been a subject of modification to improve metabolic stability. One study explored various 6,5-heterocyclic analogues to replace the benzothiazole ring, aiming to reduce or eliminate metabolic deacetylation. The introduction of imidazopyridazine showed similar potency and efficacy to the original compound while minimizing deacetylated metabolites in hepatocytes, highlighting efforts to enhance drug stability (Stec et al., 2011).

Crystal Structure Analysis

The crystal structure of related acetamide compounds has been examined to understand their molecular configuration and interactions better. For example, the chlorophenyl ring orientation with respect to the thiazole ring in certain acetamides has been characterized, offering insights into molecular geometry and potential interaction sites for further modification or drug development processes (Saravanan et al., 2016).

Antimicrobial and Antitubercular Agents

Derivatives of acetamides, including those with chlorophenyl and pyrimidine components, have been synthesized and tested for their antibacterial, antifungal, and antituberculosis activities. These studies suggest the potential of such compounds in treating various infections, demonstrating the versatility of acetamide derivatives in medicinal chemistry (Patel et al., 2006).

Corrosion Inhibitors

Acetamide derivatives have also been explored for their utility outside of biomedical applications, such as their role in corrosion inhibition. By synthesizing and testing various acetamide derivatives, researchers have identified compounds with significant corrosion prevention efficiencies, offering potential applications in materials science and engineering (Yıldırım & Cetin, 2008).

Ligand-Protein Interactions and Solar Cell Efficiency

Benzothiazolinone acetamide analogs have been synthesized and analyzed for their vibrational spectra, electronic properties, and interactions with proteins such as Cyclooxygenase 1 (COX1). Moreover, their potential as photosensitizers in dye-sensitized solar cells (DSSCs) has been evaluated, indicating the diverse applications of acetamide derivatives in both biological and photovoltaic systems (Mary et al., 2020).

properties

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O2S/c19-13-3-5-14(6-4-13)22-17(26)24-18-23-15(11-27-18)8-16(25)21-10-12-2-1-7-20-9-12/h1-7,9,11H,8,10H2,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTWMXVDRXPBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide

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